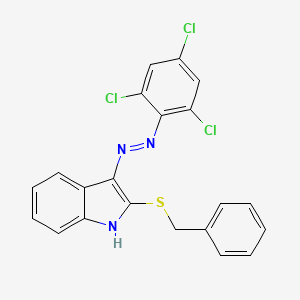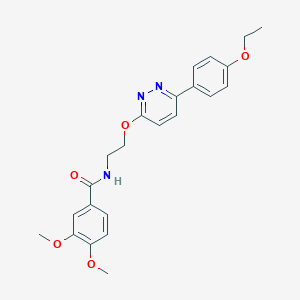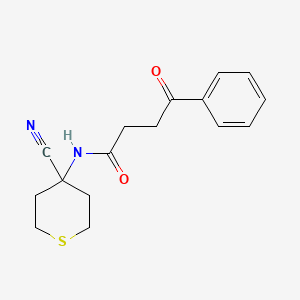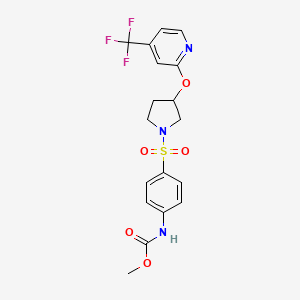
2-(benzylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone is a complex organic compound that combines the structural features of indole, benzyl sulfide, and trichlorophenyl hydrazone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone typically involves multiple steps:
-
Formation of 2-(benzylsulfanyl)-3H-indol-3-one
Starting Materials: Indole-3-one and benzyl mercaptan.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: Indole-3-one is reacted with benzyl mercaptan under reflux conditions to form 2-(benzylsulfanyl)-3H-indol-3-one.
-
Formation of N-(2,4,6-trichlorophenyl)hydrazone
Starting Materials: 2-(benzylsulfanyl)-3H-indol-3-one and 2,4,6-trichlorophenylhydrazine.
Reaction Conditions: This step is typically performed in ethanol or methanol with the addition of a catalytic amount of acid such as hydrochloric acid (HCl) or acetic acid (CH3COOH).
Procedure: The hydrazine derivative is added to the indole compound, and the mixture is stirred at room temperature or slightly elevated temperatures to form the hydrazone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium trioxide (CrO3).
Conditions: Mild to moderate temperatures, often in aqueous or organic solvents.
Products: Oxidation can lead to the formation of sulfoxides or sulfones from the benzyl sulfide moiety.
-
Reduction
Reagents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Conditions: Typically carried out in anhydrous solvents like tetrahydrofuran (THF) or ether.
Products: Reduction can convert the hydrazone group to the corresponding amine.
-
Substitution
Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Conditions: Often performed in polar aprotic solvents under basic conditions.
Products: Substitution reactions can modify the benzyl or trichlorophenyl groups, leading to a variety of derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Catalysis: It may be used as a ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of the catalytic process.
Biology
Antimicrobial Agents: Due to its structural features, the compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.
Enzyme Inhibition: It could act as an inhibitor for certain enzymes, providing a tool for studying enzyme function and regulation.
Medicine
Drug Development: The compound’s unique structure makes it a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer or infectious diseases.
Industry
Materials Science: It may be used in the development of new materials with specific electronic or optical properties.
Agriculture: The compound could be explored as a pesticide or herbicide due to its potential biological activity.
Wirkmechanismus
The mechanism by which 2-(benzylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone exerts its effects is likely multifaceted:
Molecular Targets: The compound may interact with various biological targets, including enzymes, receptors, and nucleic acids.
Pathways Involved: It could modulate signaling pathways involved in cell growth, apoptosis, or immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Benzylsulfanyl)-3H-indol-3-one: Shares the indole and benzyl sulfide moieties but lacks the trichlorophenyl hydrazone group.
N-(2,4,6-Trichlorophenyl)hydrazone Derivatives: Compounds with similar hydrazone groups but different core structures.
Uniqueness
Structural Complexity: The combination of indole, benzyl sulfide, and trichlorophenyl hydrazone in a single molecule is unique, providing a distinct set of chemical and biological properties.
This detailed overview provides a comprehensive understanding of 2-(benzylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
(2-benzylsulfanyl-1H-indol-3-yl)-(2,4,6-trichlorophenyl)diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl3N3S/c22-14-10-16(23)20(17(24)11-14)27-26-19-15-8-4-5-9-18(15)25-21(19)28-12-13-6-2-1-3-7-13/h1-11,25H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOPEVGSJWPZFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C3=CC=CC=C3N2)N=NC4=C(C=C(C=C4Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2691962.png)
![N-([1,1'-biphenyl]-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide](/img/structure/B2691963.png)
![N-(2H-1,3-BENZODIOXOL-5-YL)-4-[(3-CHLOROBENZENESULFONAMIDO)METHYL]BENZAMIDE](/img/structure/B2691964.png)

![N-(3-fluoro-4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2691967.png)
![(3R,4R)-4-[(2-methylpyridin-3-yl)oxy]oxolan-3-ol](/img/structure/B2691970.png)
![2,3-dimethoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide](/img/structure/B2691976.png)

![4-benzoyl-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2691979.png)
![3-(4-methoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B2691980.png)
![2-[2-Methoxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetic acid hydrobromide](/img/structure/B2691982.png)

![N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide](/img/structure/B2691984.png)
![1-(8-(2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide](/img/structure/B2691985.png)
